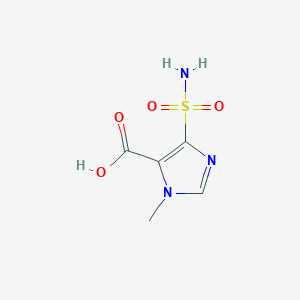

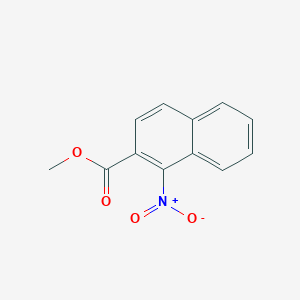

![molecular formula C16H16ClNO3 B2747355 Ethyl 4-[(5-chloro-2-hydroxybenzyl)amino]benzoate CAS No. 833440-50-9](/img/structure/B2747355.png)

Ethyl 4-[(5-chloro-2-hydroxybenzyl)amino]benzoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Ethyl 4-[(5-chloro-2-hydroxybenzyl)amino]benzoate is a biochemical used for proteomics research . It has a molecular formula of C16H16ClNO3 and a molecular weight of 305.76 .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, 4-aminobenzoic acid derivatives have been synthesized by combining two pharmacophores using a molecular hybridization approach. This involves the reaction of a vitamin-like molecule and various aromatic aldehydes, including salicylaldehydes and 5-nitrofurfural, via an imine bond in a one-step reaction .Aplicaciones Científicas De Investigación

Antibacterial Applications

A study by Shakir, Saoud, and Hussain (2020) explored the synthesis of novel 2-chloro-[1,3] benzoxazine derivatives from ethyl 4-((2-hydroxy-3-methoxybenzyl) amino)benzoate. These compounds exhibited significant antibacterial activity against both gram-negative and gram-positive bacteria, showcasing the potential of such derivatives in developing new antibacterial agents (Shakir, Saoud, & Hussain, 2020).

Optical and Nonlinear Properties

Abdullmajed et al. (2021) synthesized Schiff base compounds from ethyl-4-amino benzoate, which demonstrated remarkable optical limiting properties and nonlinear refractive indices. These properties suggest the potential use of these compounds in optical devices and materials (Abdullmajed et al., 2021).

Neuropathic Pain Treatment

Rais et al. (2017) developed a para-acetoxybenzyl ester prodrug of a hydroxamate-based inhibitor targeting glutamate carboxypeptidase II, aimed at improving oral pharmacokinetics for neuropathic pain treatment. This approach exemplifies the therapeutic applications of ethyl 4-[(5-chloro-2-hydroxybenzyl)amino]benzoate derivatives in pain management (Rais et al., 2017).

Gastroprotective Effects

Halabi et al. (2014) investigated the gastroprotective effects of ethyl-4-[(3,5-di-tert-butyl-2-hydroxybenzylidene)amino]benzoate against ethanol-induced gastric mucosal ulcer in rats. The study highlighted the compound's potential in treating gastric ulcers through its antioxidant activity and enhancement of gastric wall mucus (Halabi et al., 2014).

Anticancer Activity

Borik and Hussein (2021) synthesized new quinazoline and quinazoline-4-one derivatives from ethyl 5-chloro-2-(3-(4-hydroxyphenyl)propanamido)benzoate. These compounds showed potential in cancer therapy through their antioxidative, antiulcerogenic, and anti-inflammatory activities, indicating their dual therapeutic applications (Borik & Hussein, 2021).

Propiedades

IUPAC Name |

ethyl 4-[(5-chloro-2-hydroxyphenyl)methylamino]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16ClNO3/c1-2-21-16(20)11-3-6-14(7-4-11)18-10-12-9-13(17)5-8-15(12)19/h3-9,18-19H,2,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NINUDNFTMULJEE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)NCC2=C(C=CC(=C2)Cl)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16ClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.75 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

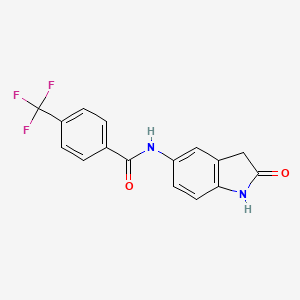

![2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2747280.png)

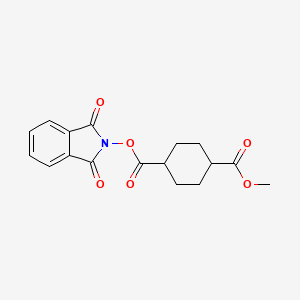

![3-[1',5'-dimethyl-5-(trifluoromethyl)-1H,1'H-3,4'-bipyrazol-1-yl]propanenitrile](/img/structure/B2747281.png)

![2,6-dichloro-N-{3-[(cyclohexyloxy)methyl]phenyl}pyridine-3-carboxamide](/img/structure/B2747288.png)

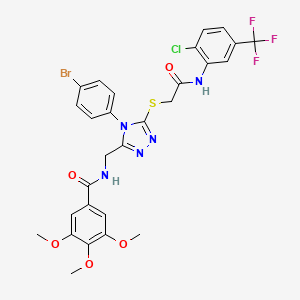

![N-cyclopentyl-5-(1-(2-(6-methyl-2H-benzo[b][1,4]oxazin-4(3H)-yl)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)pentanamide](/img/structure/B2747290.png)

![2-Nitro-N-[(3-piperidin-4-yl-1H-1,2,4-triazol-5-yl)methyl]benzenesulfonamide](/img/structure/B2747292.png)

![(2,4-Dimethylphenyl)[2-(4-methylpiperazinyl)pteridin-4-yl]amine](/img/structure/B2747294.png)